

Aldol condensation route to 1,1-Diphenylacetone

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

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An In-Depth Technical Guide to the Synthesis of **1,1-Diphenylacetone**: A Mechanistic and Practical Analysis

Executive Summary

1,1-Diphenylacetone is a valuable organic compound utilized as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents.^[1] While the Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, a common misconception is its applicability for the synthesis of **1,1-diphenylacetone**. This guide provides a detailed analysis clarifying why the crossed aldol condensation of benzophenone and acetone does not yield the target molecule. We will dissect the mechanistic pathway of this reaction to illustrate the formation of an isomeric product, 4,4-diphenylbut-3-en-2-one. Subsequently, this whitepaper will present established and reliable synthetic routes for **1,1-diphenylacetone**, with a primary focus on a well-documented Friedel-Crafts alkylation protocol. This guide is intended for researchers and drug development professionals, offering both theoretical clarity and practical, field-proven methodologies.

Introduction to 1,1-Diphenylacetone

1,1-Diphenylacetone, also known by its IUPAC name 1,1-diphenylpropan-2-one, is an organic compound with the chemical formula C₁₅H₁₄O.^[2] It consists of a central ketone functional group where the alpha-carbon is substituted with two phenyl groups. This structural motif makes it a useful building block in organic synthesis.

Key Properties:

- CAS Number: 781-35-1[\[1\]](#)
- Molar Mass: 210.276 g·mol⁻¹[\[2\]](#)
- Appearance: White solid[\[2\]](#)
- Melting Point: 46 °C (labile form) to 60–61 °C (stable form)[\[2\]\[3\]](#)
- Solubility: Insoluble in water, soluble in organic solvents like benzene, ethanol, and ether.[\[1\]](#)
[\[3\]](#)

Mechanistic Analysis: The Flawed Aldol Condensation Approach

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone or aldehyde with an aromatic carbonyl compound that lacks α -hydrogens.[\[4\]](#) A hypothetical route to a diphenylacetone isomer could involve the base-catalyzed reaction between acetone (the enolizable partner) and benzophenone (the non-enolizable aromatic ketone). However, the regiochemistry of this reaction makes it unsuitable for producing **1,1-diphenylacetone**.

The Predicted Aldol Pathway

The reaction proceeds through three main steps: enolate formation, nucleophilic attack (aldol addition), and dehydration (condensation).[\[5\]](#)[\[6\]](#)

- Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α -hydrogen from acetone to form a nucleophilic enolate ion.[\[7\]](#)[\[8\]](#)
- Aldol Addition: The acetone enolate attacks the electrophilic carbonyl carbon of benzophenone. This forms a β -hydroxy ketone intermediate (an aldol adduct).[\[5\]](#)
- Dehydration: Under the reaction conditions, this intermediate readily dehydrates, eliminating a molecule of water to form a stable, conjugated α,β -unsaturated ketone.[\[9\]](#)

The final product of this sequence is 4,4-diphenylbut-3-en-2-one, not **1,1-diphenylacetone**.

The critical distinction lies in the position of the phenyl groups relative to the carbonyl group. In the aldol product, the phenyl groups are on the β -carbon, whereas in **1,1-diphenylacetone**, they are on the α -carbon.

Visualization of the Aldol Mechanism

The following diagram illustrates the base-catalyzed aldol condensation of benzophenone and acetone, leading to the incorrect isomer.

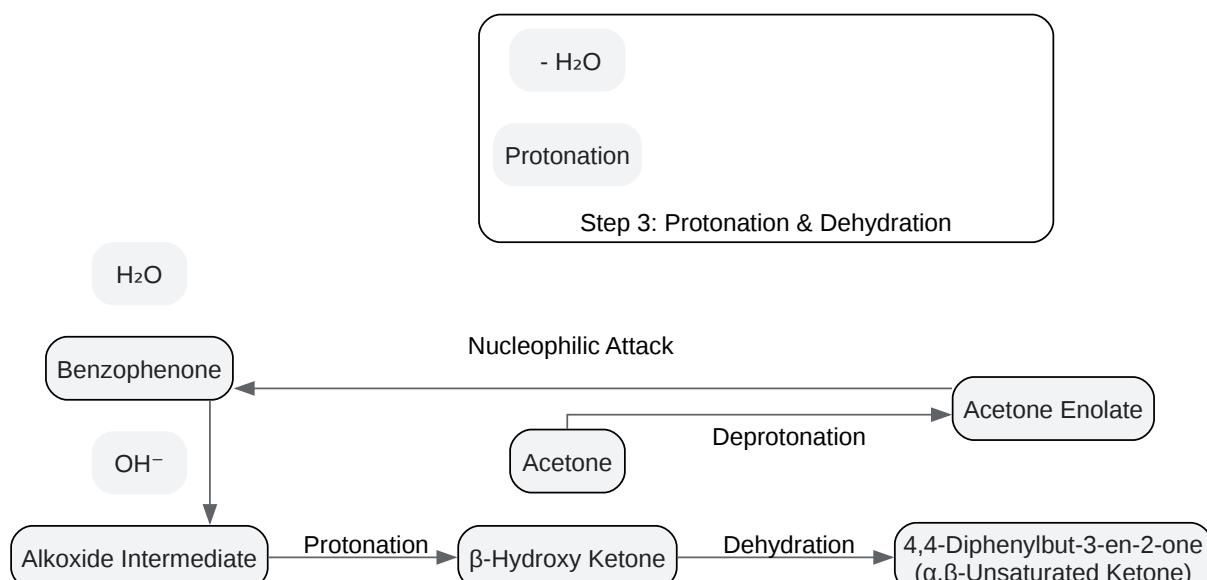


Figure 1: Aldol Condensation of Benzophenone and Acetone

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Caption: Aldol condensation of benzophenone and acetone.

Established Synthesis of 1,1-Diphenylacetone via Friedel-Crafts Alkylation

A reliable and well-documented method for preparing **1,1-diphenylacetone** is the Friedel-Crafts alkylation of benzene with α -bromo- α -phenylacetone, which is generated in situ from phenylacetone.^{[2][3]} This procedure is detailed in *Organic Syntheses*, an authoritative source for chemical preparations.

Reaction Overview

The synthesis is a two-step process occurring in the same pot:

- α -Bromination: Phenylacetone is selectively brominated at the α -position.
- Friedel-Crafts Alkylation: The resulting α -bromo- α -phenylacetone reacts with a second equivalent of benzene, catalyzed by anhydrous aluminum chloride (AlCl_3), to form the final product.

Visualization of the Friedel-Crafts Pathway

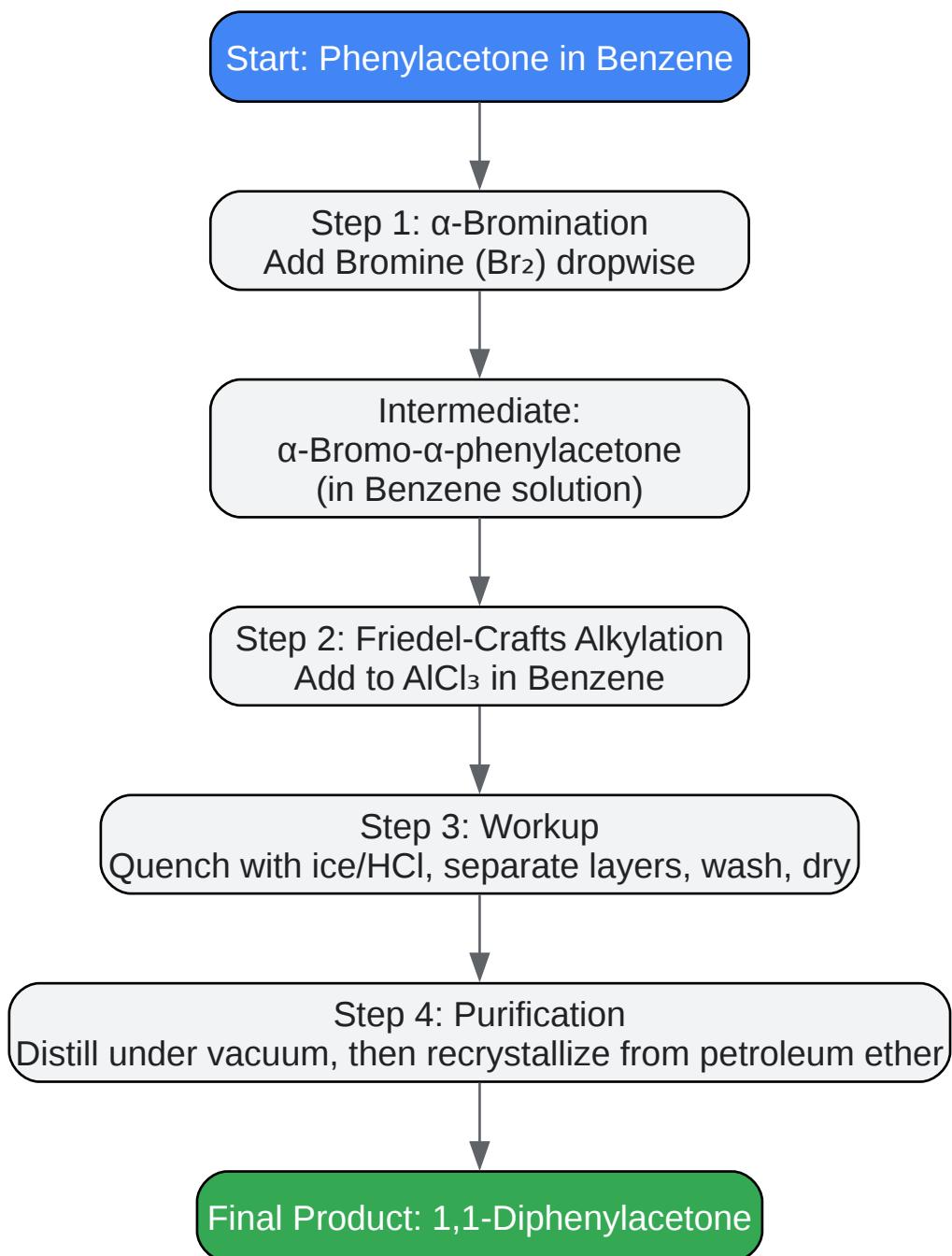


Figure 2: Friedel-Crafts Route to 1,1-Diphenylacetone

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Caption: Workflow for the synthesis of **1,1-diphenylacetone**.

Detailed Experimental Protocol

This protocol is adapted from the procedure published in *Organic Syntheses, Coll. Vol. 3*, p.343 (1955).^[3]

Materials & Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles
Phenylacetone	134.18	37 g (36.9 mL)	0.276
Bromine	159.81	45 g (14.4 mL)	0.28
Benzene (dry, thiophene-free)	78.11	200 mL + 200 mL	-
Anhydrous Aluminum Chloride	133.34	75 g	0.56
Petroleum Ether (b.p. 35–60°C)	-	As needed	-

Procedure

- **Bromination:**
 - In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 37 g of phenylacetone in 200 mL of dry benzene.
 - With stirring, add 45 g of bromine dropwise over 1 hour. Hydrogen bromide gas will evolve and should be directed to a trap. The reaction is complete when HBr evolution ceases (approx. 3–6 hours).
- **Friedel-Crafts Alkylation:**
 - In a separate 2-L flask, prepare a suspension of 75 g of anhydrous aluminum chloride in 200 mL of dry benzene, cooled in an ice-salt bath.
 - Slowly add the benzene solution of α -bromo- α -phenylacetone from the first step to the AlCl_3 suspension over 1.5–2 hours, maintaining the internal temperature at 5–10°C.

- After the addition is complete, stir the mixture for an additional 2 hours at 5–10°C, then let it stand at room temperature overnight.
- Workup:
 - Pour the reaction mixture slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.
 - Separate the benzene layer and extract the aqueous layer with three 50-mL portions of ether.
 - Combine the organic extracts, wash with water and then with saturated sodium bicarbonate solution.
 - Dry the organic solution over anhydrous sodium sulfate.
- Purification:
 - Remove the solvents by evaporation on a steam bath.
 - Distill the crude product under vacuum. The main fraction boils at 142–148°C at 2–3 mm Hg.
 - Triturate the solidified distillate with a small amount of cold petroleum ether and collect the solid by filtration.
 - Recrystallize the product from petroleum ether (approx. 8 mL per gram of solid). The final product is obtained as nearly colorless crystals.
 - Yield: 31–33 g (53–57%) with a melting point of 60–61°C.^[3]

Conclusion

While the aldol condensation is a powerful tool for C-C bond formation, a thorough understanding of its mechanism is critical to predict the correct product structure. The crossed aldol condensation of benzophenone and acetone leads to 4,4-diphenylbut-3-en-2-one, an isomer of the desired **1,1-diphenylacetone**. For the successful synthesis of **1,1-diphenylacetone**, alternative, validated methods must be employed. The Friedel-Crafts

alkylation of benzene with α -bromo- α -phenylacetone stands as a robust and reproducible method, providing a clear and reliable pathway for researchers and chemical development professionals to obtain this important synthetic intermediate.

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